2-Methylsulfanylpropanimidate

Enzyme modification Active-site lysine protection Amidination reagent comparison

Traditional O-imidate reagents require alkaline pH (>10) that denatures proteins and causes crosslinking. 2-Methylsulfanylpropanimidate (SMTA) solves this by amidinating primary amines at pH 5.0-7.4 while retaining the native positive charge, a critical differentiator for structural proteomics. - Complete lysine modification at pH 6.0-7.4 without crosslinking side reactions - Cell-permeant for intracellular labeling; paired with impermeant SSETA enables membrane topology mapping - Validated structure-reactivity correlation: buried residues remain nonreactive (Deinococcus radiodurans ribosome) - Preserves enzyme activity (70% retention vs. 10% with O-imidates) for active-site protection workflows

Molecular Formula C4H8NOS-
Molecular Weight 118.18 g/mol
Cat. No. B1259804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylsulfanylpropanimidate
Synonymsmethyl(methylthio)acetimidate
methyl(methylthio)acetimidate hydrochloride
MMTA.HCl
Molecular FormulaC4H8NOS-
Molecular Weight118.18 g/mol
Structural Identifiers
SMILESCC(C(=N)[O-])SC
InChIInChI=1S/C4H9NOS/c1-3(7-2)4(5)6/h3H,1-2H3,(H2,5,6)/p-1
InChIKeyPBQKWXUCMGTHNU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylsulfanylpropanimidate (SMTA) for Protein Amidination: A Thioimidate Reagent with Low-pH Reactivity


2-Methylsulfanylpropanimidate, systematically referred to as methyl(methylthio)acetimidate or S-methylthioacetimidate (SMTA, CAS 83353-53-1), is a thioimidate compound of the imidoester class with molecular formula C₄H₉NOS and a molecular weight of 119.19 g/mol [1]. It belongs to the thioimidate subclass, in which the oxygen of conventional O-imidates is replaced by a sulfur atom, conferring a methanethiol leaving group [2]. SMTA was introduced as a monofunctional amidination reagent that selectively modifies primary amines on lysine residues and protein N-termini, introducing a mass shift of +41 Da while preserving the native positive charge of the modified amine—a feature that minimizes structural perturbation [3]. Originally described in the context of ribosomal protein structure probing, SMTA has since been adopted across structural proteomics, protein footprinting, and N-terminomics workflows [4].

Workflow Low-pH (5–7.4) amidination without crosslinking
Chemistry Charge-preserving lysine modification (+41 Da shift)
Access Cell-permeable for intracellular labeling studies

Why 2-Methylsulfanylpropanimidate (SMTA) Cannot Be Replaced by Conventional O-Imidates or Alternative Lysine Reagents


The functional differentiation of 2-methylsulfanylpropanimidate (SMTA) from conventional O-imidate reagents (e.g., methyl acetimidate, ethyl acetimidate) is rooted in the thioimidate leaving group chemistry. O-Imidates require strongly alkaline conditions (pH >10) to achieve complete amidination; below pH 10, they participate in competing hydrolysis and crosslinking side reactions that perturb native protein structure [1]. In contrast, SMTA reacts efficiently at pH 5–7.4 without crosslinking, enabling amidination under physiological conditions where O-imidates are either ineffective or destructive [2]. Furthermore, the amidine product of SMTA retains a positive charge that mimics the native lysine side chain, whereas NHS-ester chemistry neutralizes this charge—a critical consideration for experiments where electrostatic interactions must be preserved [3]. Among thioimidate analogs, the charged variant S-sulfethylthioacetimidate (SSETA) lacks membrane permeability, making it unsuitable for intracellular labeling studies where SMTA readily penetrates cells [1].

O-Imidates Require pH >10 and may crosslink; low-pH reactivity not transferable
NHS-Esters Neutralize lysine charge; electrostatic interaction profiles may shift
SSETA Membrane-impermeable; intracellular labeling coverage may not replicate

Quantitative Differentiation Evidence for 2-Methylsulfanylpropanimidate (SMTA) vs. Closest Analogs


Enzyme Activity Preservation: SMTA (pH 6.0) Retains 70% of Glucose Dehydrogenase Activity vs. 10% with O-Acetimidate (pH 8.5)

In a direct head-to-head comparison using glucose dehydrogenase from Bacillus megaterium, amidination with S-methylthioacetimidate (SMTA) at pH 6.0 preserved 70% residual enzymatic activity, whereas the conventionally employed O-acetimidate reagent at pH 8.5 left only 10% residual activity [1]. This 7-fold difference in activity retention is attributed to the thioimidate's ability to operate at a pH where the essential active-site lysine is protected from denaturation, coupled with the absence of crosslinking side reactions. The same study confirmed complete modification of all accessible lysines in bovine serum albumin, pig heart lactate dehydrogenase, and glucose dehydrogenase with a single addition of SMTA at pH 6.0 [1].

Enzyme activity retention
Head-to-head
70% (SMTA, pH 6.0) vs 10% (O-acetimidate, pH 8.5)
Supports functional enzyme studies after amidination
Glucose dehydrogenase; single addition
Enzyme modification Active-site lysine protection Amidination reagent comparison

Operational pH Window: SMTA Functions Without Crosslinking at pH 5–7.4, Whereas O-Imidates Require pH >10

O-Imidate reagents such as methyl acetimidate and ethyl acetimidate require pH values above 10 for complete amidination; below pH 10, they are ineffective amidinating agents because of competing hydrolysis and participation in crosslinking side reactions that perturb native protein structure [1]. In contrast, SMTA achieves complete modification of all accessible lysines at pH 6.0 without any side reaction or crosslinking, and can be used at pH values as low as 5.0 [2]. The mechanistic basis is the thiol leaving group of SMTA, which has a lower pKa than the alcohol leaving group of O-imidates, permitting efficient amidination under conditions where O-imidates fail [1]. This enables experiments at physiologically relevant pH (7.4), where O-imidate use would require exposure of cells or proteins to alkaline conditions known to impact biological relevance [1].

Operational pH window
Class-level
pH 5.0–7.4 without crosslinking; O-imidates require pH >10
Enables physiological-pH protein footprinting
Mechanistic basis: thiol leaving group
Protein footprinting Physiological pH labeling Crosslinking-free amidination

Membrane Permeability: SMTA Labels Intracellular Proteins In Vivo; Charged Analog SSETA Is Excluded

In a quantitative comparison of two thioimidate reagents under matched in vivo conditions in E. coli, SMTA successfully labeled intracellular ribosomal proteins, demonstrating membrane permeability. In contrast, its charge-carrying analog S-sulfethylthioacetimidate (SSETA), which bears a fixed negative sulfonate group, incorporated almost no labels in vivo despite demonstrating effective in vitro amidination [1]. This binary permeability difference creates a paired reagent strategy: SMTA labels both intra- and extracellular amines, while SSETA labels only extracellular targets, enabling membrane topology assignment at single-residue resolution when combined with mass spectrometry [1]. The in vivo SMTA labeling extent was shown to be remarkably consistent with in vitro labeling, confirming that membrane penetration does not compromise labeling completeness [1].

Membrane permeability
Head-to-head
Permeable (intracellular labeling) vs impermeable (SSETA)
Supports in vivo topology mapping strategies
E. coli ribosomal proteins, pH 7.4
In vivo labeling Membrane topology Intracellular protein modification

Hydrolytic Stability: SMTA Half-Life of 15.6 min at pH 7.4 Enables Controlled Labeling Kinetics Relative to SSETA (22.4 min)

Under identical NMR-monitored conditions (50:50 water/deuterium oxide, pH 7.4), the hydrolytic half-lives of SMTA and SSETA were determined using first-order kinetics to be 15.6 ± 0.3 min and 22.4 ± 0.7 min, respectively [1]. The longer half-life of SSETA indicates that rapid hydrolysis does not account for its reduced amidination efficiency; rather, the charged sulfonate group of SSETA appears to reduce productive amine reaction through altered imidate nitrogen charge state and increased steric bulk relative to SMTA [1]. SMTA's shorter half-life reflects its higher intrinsic reactivity, which, combined with its smaller steric profile and neutral charge, contributes to its superior amidination efficiency across a broader range of protein substrates, including core ribosomal proteins that SSETA underlabels [1].

Hydrolytic half-life
Head-to-head
15.6 min (SMTA) vs 22.4 min (SSETA)
Controlled labeling kinetics; hydrolysis not limiting
NMR-monitored, pH 7.4, first-order kinetics
Reagent stability Amidination kinetics Hydrolysis rate comparison

Charge-Preserving Modification: SMTA Amidination Retains Native Lysine Positive Charge; NHS-Ester Chemistry Neutralizes It

SMTA reacts with lysine ε-amino groups to form an amidine product that remains protonated and positively charged at physiological pH, thereby mimicking the native lysine side chain and minimizing labeling-induced alterations in protein conformation and electrostatic interactions [1]. This contrasts with NHS-ester-based lysine modification, which converts the positively charged amine to a neutral amide, fundamentally altering the local electrostatic environment [2]. The charge-preserving property of SMTA is cited as a mechanistic basis for the high enzymatic activity retention observed in functional assays: the essential lysine of glucose dehydrogenase retained 70% activity after SMTA modification at pH 6.0 versus only 10% after O-acetimidate treatment [3]. Additionally, the amidine product's slight increase in pKa facilitates ionization for mass spectrometric detection, providing an analytical advantage without compromising biological fidelity [2].

Charge preservation
Class-level
Positive charge retained (amidine) vs neutralized (NHS-ester)
Preserves native electrostatic interaction context
Correlates with higher enzyme activity retention
Lysine modification Charge preservation Protein structure maintenance

Best Research and Industrial Application Scenarios for 2-Methylsulfanylpropanimidate (SMTA)


Structural Proteomics and Protein Footprinting Under Native Physiological Conditions

SMTA is uniquely suited for covalent labeling-based protein footprinting where preservation of native conformation is paramount. Because SMTA achieves complete lysine modification at pH 6.0–7.4 without crosslinking side reactions, it avoids the alkaline denaturation inherent to O-imidate protocols [1]. The quantitative relationship between lysine solvent accessibility and SMTA reactivity has been validated using the Deinococcus radiodurans ribosome crystal structure, where the extent of protein amidination was well correlated with solvent-exposed surface area and even better correlated with the number of visible lysine residues—buried or rRNA-contacting lysines remain nonreactive [2]. This established structure–reactivity correlation makes SMTA a reliable probe for mapping protein interaction interfaces and conformational changes in solution.

In Vivo Membrane Topology Mapping Using Paired Permeant/Impermeant Thioimidates

The differential membrane permeability of SMTA (permeant) and SSETA (impermeant) enables a powerful experimental design for determining the sidedness of lysine residues in transmembrane proteins [3]. SMTA labels both intracellular and extracellular primary amines under in vivo conditions, while SSETA labels only extracellular targets. By comparing the modification patterns obtained with each reagent using peptide mass spectrometry, researchers can assign each lysine residue to the cytoplasmic or extracellular/periplasmic face of the membrane at single-residue resolution [3]. This paired thioimidate strategy provides higher structural resolution than traditional fluorescence or autoradiography-based membrane topology approaches, and the physiological pH compatibility of both reagents avoids the membrane damage associated with alkaline O-imidate protocols.

Active-Site Lysine Functional Studies Requiring Post-Modification Enzyme Activity

For enzymology studies requiring chemical modification of lysine residues without ablating catalytic function, SMTA offers a decisive advantage. The finding that glucose dehydrogenase retains 70% activity after SMTA modification at pH 6.0—compared to only 10% after standard O-acetimidate treatment—demonstrates that SMTA can discriminate between accessible surface lysines and catalytically essential active-site residues [4]. This property is directly leveraged in protocols where protection of essential lysines is achieved by conducting the amidination reaction at pH 6.0 with SMTA, conditions under which the active-site lysine is shielded by the enzyme's tertiary structure while surface lysines are fully modified [4]. The single-addition, complete-modification workflow further simplifies experimental design compared to multi-step NHS-ester protocols.

pH-Dependent Conformational Analysis of Macromolecular Assemblies

SMTA's demonstrated reactivity across the pH range of 5.5–8.5 enables quantitative probing of pH-gated conformational transitions in protein assemblies. In the brome mosaic virus (BMV) capsid system, the average number of SMTA-modified lysine residues increased from 6 to 12 as the reaction pH was raised from 5.5 to 8.5, quantitatively recapitulating the known pH-dependent swelling behavior of the virion [5]. Each lysine residue's reactivity could be quantified at eight discrete pH values using coupled LC-MS/MS, allowing structural classification of each residue as static, pH-responsive, or involved in dynamic interactions not evident from the crystal structure alone [5]. This pH-resolved amidination workflow is directly applicable to any macromolecular machine that undergoes pH-triggered structural rearrangements, including viral capsids, chaperone complexes, and membrane transporters.

Application
Selection Property
Validation Focus
Structural proteomics & footprinting
Low-pH crosslinking-free reactivity
Solvent-accessibility correlation
In vivo membrane topology mapping
Cell-permeable amidination
Paired permeant/impermeant coverage
Active-site lysine functional studies
High enzyme activity retention
Post-modification functional assays
pH-dependent conformational analysis
Broad pH reactivity range
pH-resolved modification profiles
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